molecular formula C15H17NO2 B2530900 2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid CAS No. 1518780-26-1

2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid

Cat. No.: B2530900
CAS No.: 1518780-26-1
M. Wt: 243.306
InChI Key: ISJKHYSSBJUCSA-UHFFFAOYSA-N
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Description

2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid is a versatile chemical compound with a unique structure that includes a cyclopropyl group, a phenyl ring, and an acetic acid moiety.

Properties

IUPAC Name

2-[(2-cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-9-16(11-15(17)18)10-13-5-3-4-6-14(13)12-7-8-12/h1,3-6,12H,7-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJKHYSSBJUCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CC=C1C2CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid typically involves multiple steps, starting with the preparation of the cyclopropylphenyl precursor. This precursor is then subjected to a series of reactions, including alkylation, amination, and acylation, to introduce the prop-2-ynylamino and acetic acid groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of 2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Phenylmethyl-prop-2-ynylamino]acetic acid: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.

    2-[(2-Cyclopropylphenyl)methyl-ethylamino]acetic acid: Contains an ethyl group instead of a prop-2-ynyl group, potentially altering its chemical properties.

Uniqueness

2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid is unique due to its combination of a cyclopropyl group, a phenyl ring, and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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